molecular formula C17H16N4O2S B11664703 N'-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664703
M. Wt: 340.4 g/mol
InChI Key: UAVDGNYEMFOZMU-WOJGMQOQSA-N
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Description

N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C14H14N2O2S This compound is known for its unique structural features, which include a methoxyphenyl group, a thienyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxyacetophenone with thiosemicarbazide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or methanol, with the presence of an acid catalyst such as hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their normal function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide
  • N-(4-Methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide

Uniqueness

N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with methoxyphenyl and thienyl groups. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-11(12-5-7-13(23-2)8-6-12)18-21-17(22)15-10-14(19-20-15)16-4-3-9-24-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

UAVDGNYEMFOZMU-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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